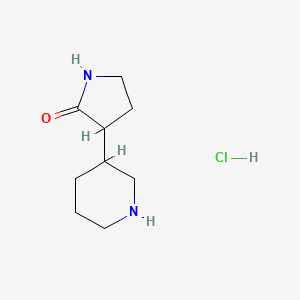
(R)-Ethyl 2-isothiocyanato-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 2-isothiocyanato-2-phenylacetate is a chemical compound with the molecular formula C11H11NO2S It is an ester derivative of phenylacetic acid, featuring an isothiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of ®-ethyl 2-amino-2-phenylacetate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
Starting Material: ®-Ethyl 2-amino-2-phenylacetate
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The reaction proceeds via the formation of an intermediate isothiocyanate, which is then isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 2-isothiocyanato-2-phenylacetate may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also minimize the exposure to hazardous reagents like thiophosgene.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 2-isothiocyanato-2-phenylacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: It can participate in cyclization reactions with electron-deficient olefins, leading to the formation of heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Catalysts: Acid or base catalysts for hydrolysis
Temperature: Room temperature to reflux conditions
Major Products
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Carboxylic Acids: Formed from hydrolysis of the ester group
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-Ethyl 2-isothiocyanato-2-phenylacetate is used as a building block for the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of thioureas and thiocarbamates.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The isothiocyanate group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity.
Medicine
In medicinal chemistry, ®-Ethyl 2-isothiocyanato-2-phenylacetate is investigated for its potential anticancer properties. The compound’s ability to modify proteins through the isothiocyanate group makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-isothiocyanato-2-phenylacetate involves the interaction of the isothiocyanate group with nucleophilic sites in biomolecules. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This modification can disrupt cellular processes and has potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-isothiocyanato-2-phenylacetate
- Ethyl 2-isothiocyanato-2-phenylpropanoate
- Phenyl isothiocyanate
Uniqueness
®-Ethyl 2-isothiocyanato-2-phenylacetate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity and interactions with biological targets, making it distinct from its achiral counterparts.
Propiedades
Fórmula molecular |
C11H11NO2S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
ethyl (2R)-2-isothiocyanato-2-phenylacetate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 |
Clave InChI |
SGAJVPQXVYYRGG-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C1=CC=CC=C1)N=C=S |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


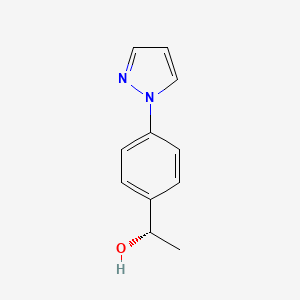
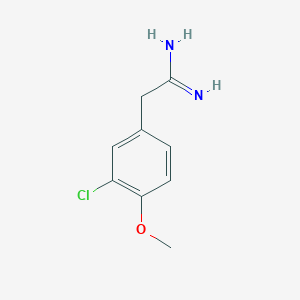
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
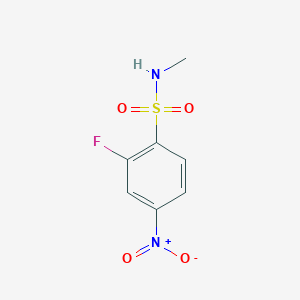
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
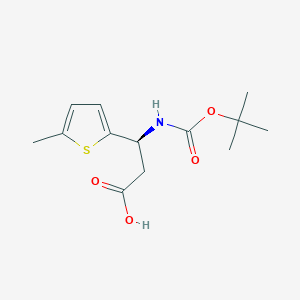
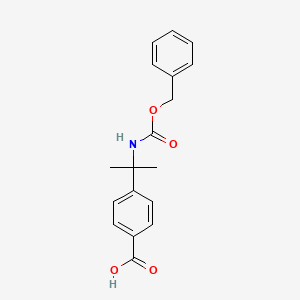

![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
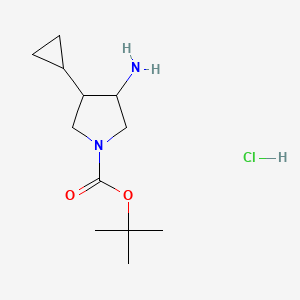
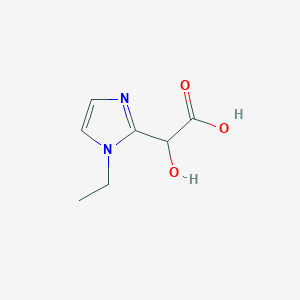
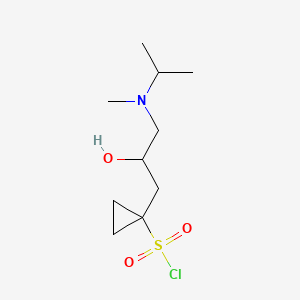
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
